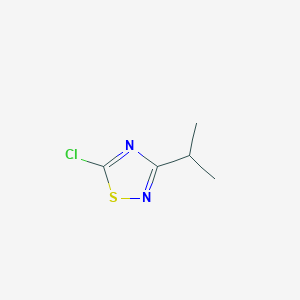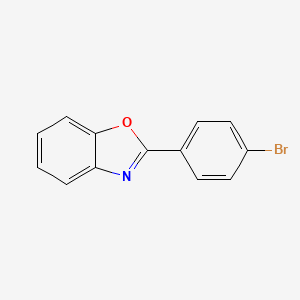
2-(4-Bromo-phenyl)-benzooxazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related brominated aromatic compounds involves various strategies, including electrophilic aromatic substitution, cyclization reactions, and condensation processes. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles is achieved through modifications to the Jacobsen cyclization of precursor thiobenzanilides . Similarly, bromocyclizations of o-alkynylbenzoates are used to synthesize benzil-o-carboxylates and 4-bromoisocoumarins, with the neighboring ester group participating in the cyclization . These methods could potentially be adapted for the synthesis of "2-(4-Bromo-phenyl)-benzooxazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray crystallography, vibrational spectroscopy, and computational methods like density functional theory (DFT) . For example, the vibrational spectra and DFT study of 2-(4-Bromophenyl)-1H-benzimidazole provide insights into the optimized molecular geometry and vibrational wavenumbers . These techniques could be applied to "2-(4-Bromo-phenyl)-benzooxazole" to determine its molecular structure and electronic properties.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including nucleophilic substitution, coupling reactions, and cyclization processes. The presence of a bromine atom can facilitate further functionalization through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution . The reactivity of "2-(4-Bromo-phenyl)-benzooxazole" would likely be influenced by the electron-withdrawing oxazole ring, affecting its participation in such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds, such as solubility, melting point, and reactivity, are influenced by the presence of substituents and the nature of the heterocyclic ring. The antitumor activity of these compounds is often evaluated in vitro against various cancer cell lines, and their potency can be affected by the electronic properties of the substituents . Theoretical calculations, such as those involving hyperpolarizability and molecular electrostatic potentials, can provide further insights into the reactivity and interactions of these compounds . These analyses would be relevant to "2-(4-Bromo-phenyl)-benzooxazole" to predict its behavior in biological systems and its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : A study by Shi et al. (1996) found that certain 2-(4-aminophenyl)benzothiazoles, similar in structure to 2-(4-Bromo-phenyl)-benzooxazole, exhibit potent inhibitory activity against human breast cancer cell lines, with specific attention to the structural relationship between activity and heterocyclic moieties such as benzothiazole and benzoxazole (Shi et al., 1996).
Synthesis Methods : Yokooji et al. (2003) described efficient arylation methods of thiazoles and benzothiazoles, including derivatives like 2-(4-Bromo-phenyl)-benzooxazole, using palladium-catalyzed direct arylation with aryl bromides (Yokooji et al., 2003).
Chemical Synthesis and Antiviral Activities : Selvam et al. (2010) synthesized a series of novel compounds related to 2-(4-Bromo-phenyl)-benzooxazole, evaluating their antiviral activity against HIV, HSV, and vaccinia viruses, demonstrating the potential of such compounds in antiviral research (Selvam et al., 2010).
Anticancer Applications : Research by Bangade et al. (2021) on benzimidazol-diphenyl-2-imino-thiazolidine-4-ols, which share structural features with 2-(4-Bromo-phenyl)-benzooxazole, indicates significant anticancer activity, particularly against lung cancer (Bangade et al., 2021).
Fungicidal Properties : A 1956 study by Mahapatra explored the fungicidal properties of thiazole derivatives, relevant to 2-(4-Bromo-phenyl)-benzooxazole, highlighting their potential in agriculture and pharmacology (Mahapatra, 1956).
Antimicrobial and Modeling Studies : Tay et al. (2022) synthesized thiazoles bearing structures similar to 2-(4-Bromo-phenyl)-benzooxazole, exhibiting significant antimicrobial activity, useful in pharmaceutical research (Tay et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVHJNZMSBQFDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511357 | |
| Record name | 2-(4-Bromophenyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-phenyl)-benzooxazole | |
CAS RN |
3164-13-4 | |
| Record name | 2-(4-Bromophenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3164-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)benzo[d]oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


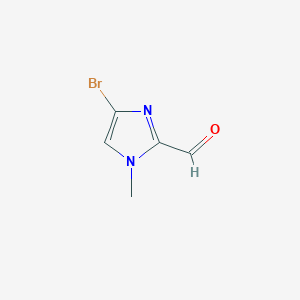
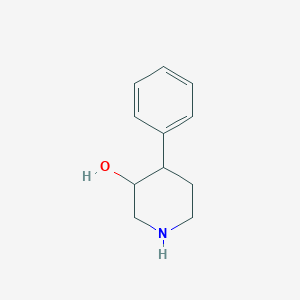
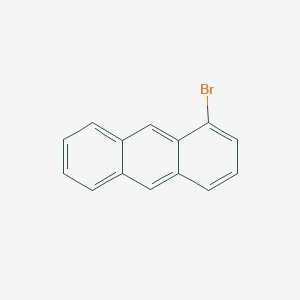
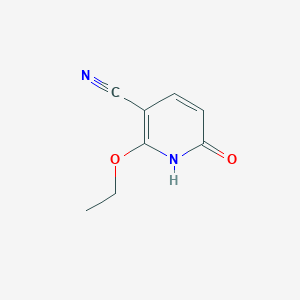
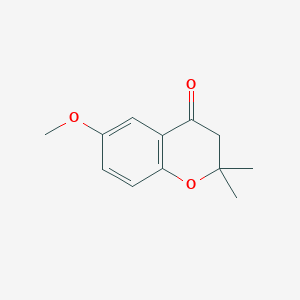
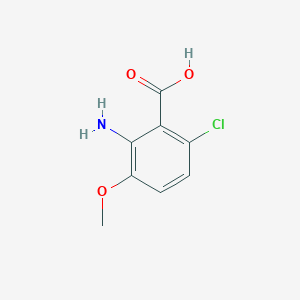
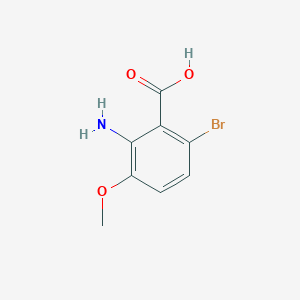
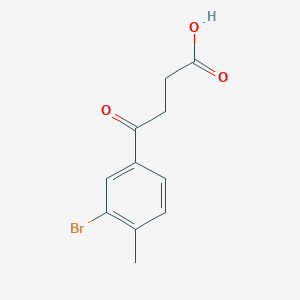
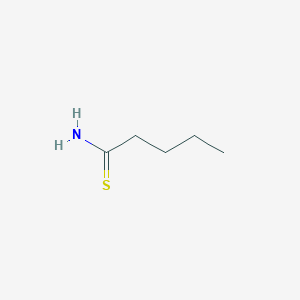
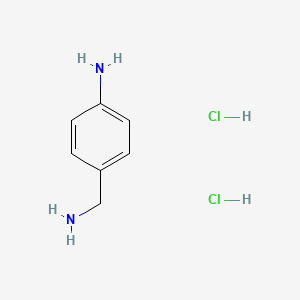
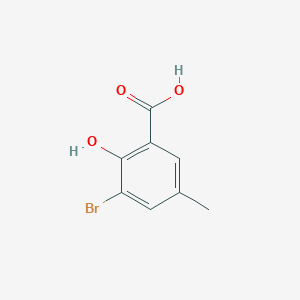
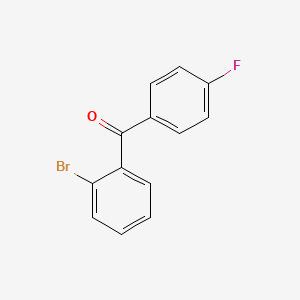
![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)
